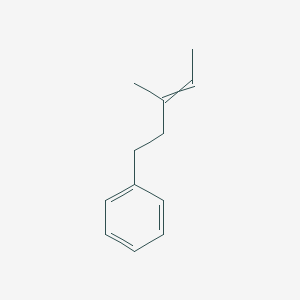

(3-Methylpent-3-en-1-yl)benzene

Description

Properties

CAS No. |

33501-91-6 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

3-methylpent-3-enylbenzene |

InChI |

InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3 |

InChI Key |

FCEPULKDTPHRLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpent-3-en-1-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with (3-methylpent-3-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, helps in isolating the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpent-3-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the double bond in the (3-methylpent-3-en-1-yl) group to a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

Reduction: The major product is the saturated derivative of this compound.

Substitution: Various substituted benzene derivatives can be formed, such as halogenated or nitrated products.

Scientific Research Applications

(3-Methylpent-3-en-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies to understand the interactions of aromatic compounds with biological systems.

Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Methylpent-3-en-1-yl)benzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The (3-methylpent-3-en-1-yl) group can influence the reactivity and orientation of the substitution due to its electron-donating or withdrawing effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence focuses on condensed benzene and its electron-stimulated desorption (ESD) properties on platinum substrates, insights can be extrapolated to compare (3-Methylpent-3-en-1-yl)benzene with structurally related compounds:

Ethylbenzene

Ethylbenzene (C₆H₅CH₂CH₃), a simple alkylbenzene, is industrially produced via benzene alkylation with ethylene . Key differences include:

- Electronic Properties : Ethylbenzene’s saturated ethyl group lacks the conjugated π-system present in the alkenyl substituent of this compound. This difference alters reactivity, as seen in studies where alkylbenzenes undergo dehydrogenation or cracking more readily than alkenyl derivatives.

- ESD Behavior : For condensed benzene, ESD mechanisms like dipolar dissociation (DD) dominate, producing lighter fragments (e.g., H⁺) . Ethylbenzene, with its weaker C–C bonds, would likely exhibit enhanced fragmentation under electron impact compared to alkenylbenzenes, which may stabilize via resonance.

Styrene (Vinylbenzene)

Styrene (C₆H₅CH=CH₂) shares an alkenyl substituent but lacks branching. Critical distinctions include:

- Adsorption studies on Pt surfaces (e.g., benzene’s planar vs. styrene’s linear geometry) suggest that substituent bulkiness impacts binding strength and desorption yields .

- Fragmentation Pathways : In ESD, styrene’s linear structure favors C=C bond cleavage, yielding fragments like C₆H₅⁺ and CH₂=CH⁺. In contrast, the branched alkenyl group in this compound may lead to more complex fragmentation, though specific data are absent in the evidence.

Cumene (Isopropylbenzene)

Cumene (C₆H₅C(CH₃)₂) is a branched alkylbenzene. Comparisons highlight:

- Thermal Stability : Cumene’s tertiary C–H bonds make it prone to oxidation and cleavage, unlike the alkenyl group in the target compound, which may stabilize via resonance.

- ESD Yields: For condensed benzene, cation desorption (e.g., H⁺) increases monotonically with film thickness up to 12 monolayers (ML), while anions plateau at 2 ML . Cumene’s bulkier structure might suppress cation desorption due to reduced mobility, whereas the target compound’s conjugated system could enhance charge delocalization and fragment stabilization.

(3-Methylpentan-3-yl)benzene

This saturated analog (C₁₂H₁₈, ) differs in the absence of the double bond. Key contrasts include:

- Reactivity : The saturated substituent lacks π-electrons, reducing conjugation with the benzene ring. This would lower electron affinity and alter ESD pathways, as seen in gas-phase vs. condensed-phase benzene studies .

- Fragmentation : The double bond in this compound may act as a site for electron attachment or cleavage, leading to unique anions (e.g., C₆H₅–CH₂– fragments) compared to its saturated counterpart.

Data Tables

Table 1: Comparative Properties of Selected Benzene Derivatives

Table 2: ESD Yield Trends (Condensed Benzene vs. Derivatives)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.